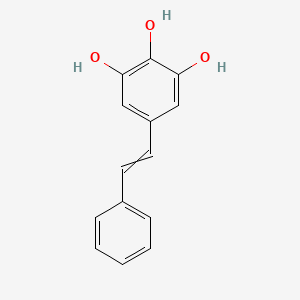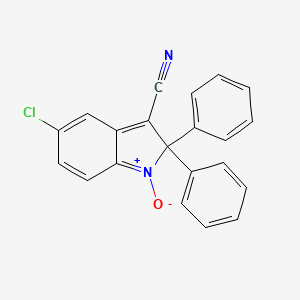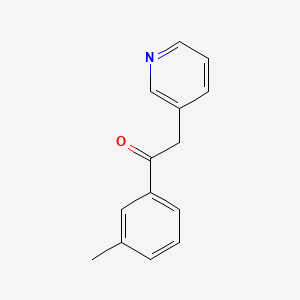![molecular formula C20H26S2Si B14240881 Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane CAS No. 215182-46-0](/img/structure/B14240881.png)
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a butyl chain with phenylsulfanyl groups, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane typically involves the reaction of appropriate silane precursors with butyl chains containing phenylsulfanyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler silane derivatives .
Aplicaciones Científicas De Investigación
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane has several scientific research applications:
Chemistry: It is used in studies involving silane chemistry and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl compounds: These include various silanes with similar structures but different functional groups.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different backbones.
Uniqueness
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane stands out due to its combination of silane and phenylsulfanyl groups, which confer unique chemical properties and reactivity patterns .
Propiedades
Número CAS |
215182-46-0 |
|---|---|
Fórmula molecular |
C20H26S2Si |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
trimethyl-[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane |
InChI |
InChI=1S/C20H26S2Si/c1-17(16-23(2,3)4)15-20(21-18-11-7-5-8-12-18)22-19-13-9-6-10-14-19/h5-14,20H,1,15-16H2,2-4H3 |
Clave InChI |
SFINLNYKOMOXSI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
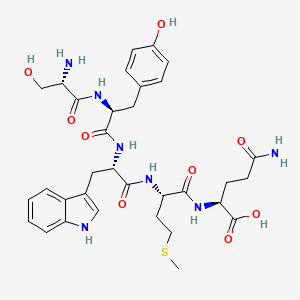
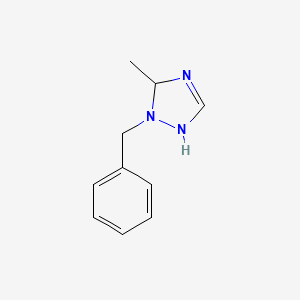
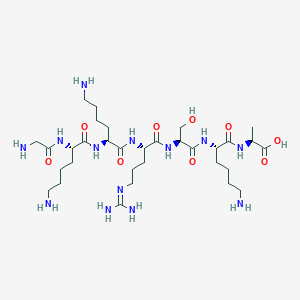
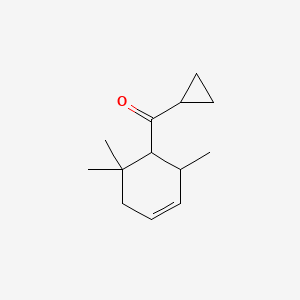
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
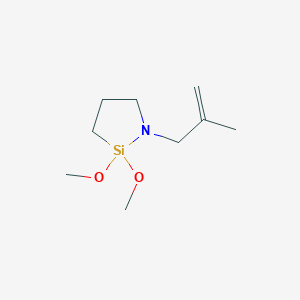
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
